molecular formula C15H12N4O2 B11334605 3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate

3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate

Cat. No.: B11334605
M. Wt: 280.28 g/mol
InChI Key: NCQRKCRVYTZXAM-UHFFFAOYSA-N
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Description

3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate is an organic compound that features a tetrazole ring attached to a phenyl group, which is further connected to a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate typically involves the formation of the tetrazole ring followed by esterification. One common method to synthesize tetrazole derivatives is through the reaction of nitriles with sodium azide under acidic conditions. The resulting tetrazole can then be coupled with a methylbenzoate derivative using standard esterification techniques, such as the reaction with an acid chloride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. The use of click chemistry, which involves the reaction of azides with alkynes to form tetrazoles, is also gaining popularity due to its high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these targets, leading to various biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 3-methylbenzoate stands out due to its combination of a tetrazole ring and a methylbenzoate moiety, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C15H12N4O2

Molecular Weight

280.28 g/mol

IUPAC Name

[3-(tetrazol-1-yl)phenyl] 3-methylbenzoate

InChI

InChI=1S/C15H12N4O2/c1-11-4-2-5-12(8-11)15(20)21-14-7-3-6-13(9-14)19-10-16-17-18-19/h2-10H,1H3

InChI Key

NCQRKCRVYTZXAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Origin of Product

United States

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